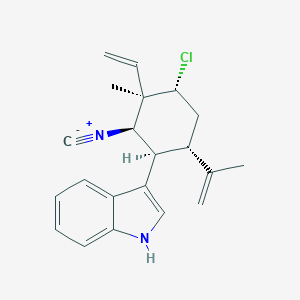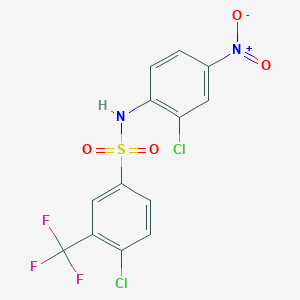![molecular formula C25H20O3 B009567 2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione CAS No. 110882-80-9](/img/structure/B9567.png)
2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione, commonly known as EPPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. EPPA belongs to the class of indandione derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
科学研究应用
EPPA has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer effects in various in vitro and in vivo models. EPPA has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, EPPA has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
作用机制
The exact mechanism of action of EPPA is not fully understood, but it is believed to involve the modulation of various signaling pathways. EPPA has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in inflammation and cancer. EPPA has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and has been implicated in various diseases, including cancer and diabetes.
生化和生理效应
EPPA has been shown to have various biochemical and physiological effects in different cell types and animal models. In vitro studies have demonstrated that EPPA can reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. EPPA has also been found to inhibit the expression of matrix metalloproteinases, enzymes that play a role in tissue remodeling and inflammation. In animal models, EPPA has been shown to reduce inflammation and oxidative stress, as well as inhibit tumor growth and metastasis.
实验室实验的优点和局限性
EPPA has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized in large quantities and has a long shelf life, making it a cost-effective compound for research. However, EPPA has some limitations, including its low solubility in water and limited bioavailability. These factors may affect the efficacy of EPPA in vivo and require further optimization for clinical use.
未来方向
There are several future directions for research on EPPA. One potential area of study is the development of EPPA derivatives with improved solubility and bioavailability. Additionally, further investigation is needed to elucidate the exact mechanism of action of EPPA and its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. Finally, the safety and toxicity of EPPA need to be thoroughly evaluated to determine its potential for clinical use.
Conclusion
In summary, EPPA is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer effects have been extensively studied, and its mechanism of action involves the modulation of various signaling pathways. While EPPA has several advantages for lab experiments, further research is needed to optimize its solubility and bioavailability and evaluate its safety and toxicity for clinical use.
合成方法
EPPA can be synthesized by the reaction of 4-ethylbenzaldehyde and 4-bromobenzophenone in the presence of a base, followed by cyclization with sodium ethoxide. The resulting product is then purified by recrystallization to obtain pure EPPA. The synthesis of EPPA has been optimized to achieve high yields and purity, making it a viable compound for further research.
属性
CAS 编号 |
110882-80-9 |
|---|---|
产品名称 |
2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione |
分子式 |
C25H20O3 |
分子量 |
368.4 g/mol |
IUPAC 名称 |
2-[2-(4-ethylphenyl)-2-phenylacetyl]indene-1,3-dione |
InChI |
InChI=1S/C25H20O3/c1-2-16-12-14-18(15-13-16)21(17-8-4-3-5-9-17)25(28)22-23(26)19-10-6-7-11-20(19)24(22)27/h3-15,21-22H,2H2,1H3 |
InChI 键 |
SGHMQVUTLMJUFJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O |
规范 SMILES |
CCC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O |
同义词 |
2-[(4-Ethylphenyl)-phenylacetyl]-indan-1,3-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



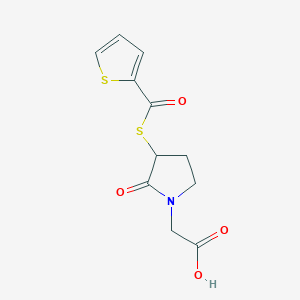
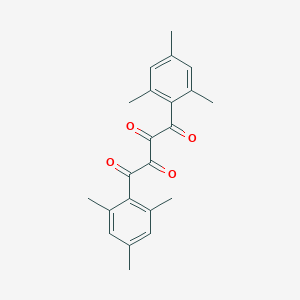
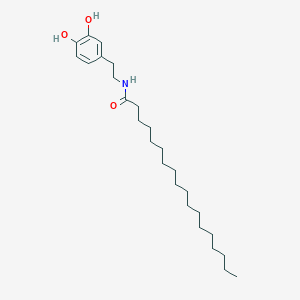
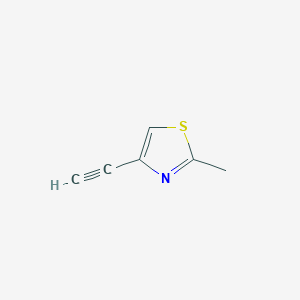
![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)
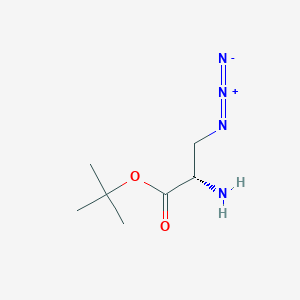
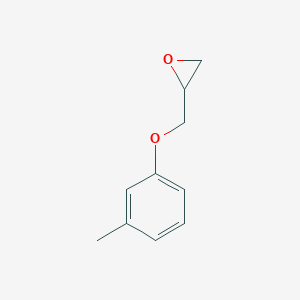
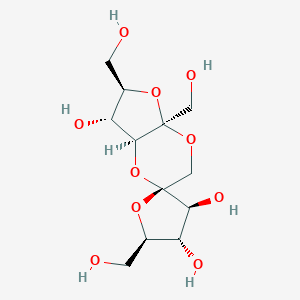
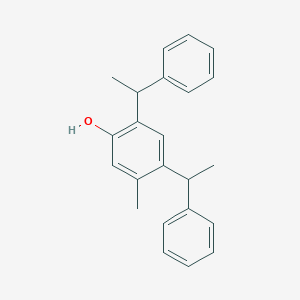
![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)
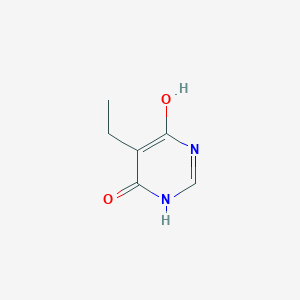
![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)
